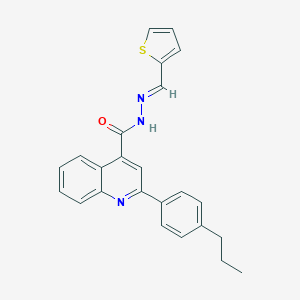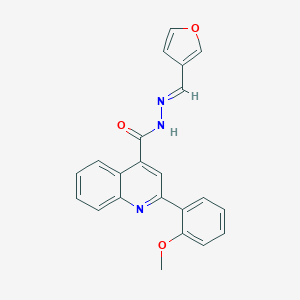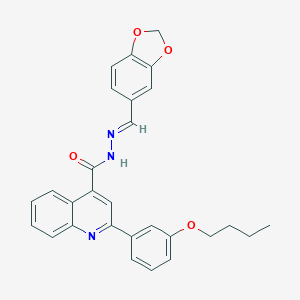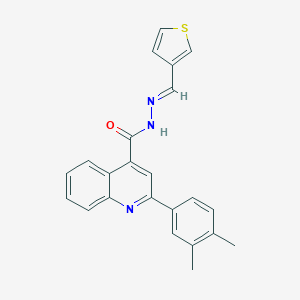![molecular formula C25H23N3O4 B454199 2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B454199.png)
2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a carbohydrazide moiety, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Carbohydrazide Moiety: The quinoline derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation Reaction: The final step involves the condensation of the carbohydrazide with 2,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted phenyl rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The carbohydrazide moiety can form hydrogen bonds with enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
- (2,4-dimethoxyphenyl)(2-methoxyphenyl)methanamine
Uniqueness
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core and a carbohydrazide moiety, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C25H23N3O4 |
|---|---|
分子量 |
429.5g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-12-23(32-15)16(2)27-28-25(29)20-14-22(26-21-8-6-5-7-18(20)21)19-11-10-17(30-3)13-24(19)31-4/h5-14H,1-4H3,(H,28,29)/b27-16+ |
InChIキー |
YJKHLTYOQJEWFN-JVWAILMASA-N |
SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
異性体SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)/C |
正規SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[3-(2-furyl)-2-propenylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454117.png)
![N-[3-(N-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B454119.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-isopropylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454122.png)
![N-[3-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B454123.png)
![2-(4-butoxyphenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454124.png)
![N'-[4-(diethylamino)benzylidene]-2-(4-isopropylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454125.png)

![2-(3-butoxyphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454127.png)

![2-(3,4-dimethylphenyl)-N'-[3-(2-furyl)-2-propenylidene]-4-quinolinecarbohydrazide](/img/structure/B454132.png)
![N'-[1-(1-adamantyl)propylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B454135.png)

